GLPG0187

Catalog No.
S548436
CAS No.
1320346-97-1
M.F
C29H37N7O5S
M. Wt
595.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GLPG0187

CAS Number

1320346-97-1

Product Name

GLPG0187

IUPAC Name

(2S)-3-[[2,5-dimethyl-6-[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)piperidin-1-yl]pyrimidin-4-yl]amino]-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid

Molecular Formula

C29H37N7O5S

Molecular Weight

595.7 g/mol

InChI

InChI=1S/C29H37N7O5S/c1-18-26(31-17-25(29(37)38)35-42(39,40)23-9-7-22(41-3)8-10-23)32-19(2)33-28(18)36-15-12-20(13-16-36)24-11-6-21-5-4-14-30-27(21)34-24/h6-11,20,25,35H,4-5,12-17H2,1-3H3,(H,30,34)(H,37,38)(H,31,32,33)/t25-/m0/s1

InChI Key

CXHCNOMGODVIKB-VWLOTQADSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

GLPG0187; GLPG 0187; GLPG-0187

Canonical SMILES

CC1=C(N=C(N=C1N2CCC(CC2)C3=NC4=C(CCCN4)C=C3)C)NCC(C(=O)O)NS(=O)(=O)C5=CC=C(C=C5)OC

Isomeric SMILES

CC1=C(N=C(N=C1N2CCC(CC2)C3=NC4=C(CCCN4)C=C3)C)NC[C@@H](C(=O)O)NS(=O)(=O)C5=CC=C(C=C5)OC

The exact mass of the compound Glpg-0187 is 595.2577 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GLPG0187 (CAS: 1320346-97-1) is a potent, non-peptide, broad-spectrum antagonist of RGD-binding integrin receptors. Unlike first-generation cyclic peptide inhibitors, GLPG0187 acts as a pan-αV and α5β1 inhibitor, providing comprehensive blockade of integrin-mediated signaling pathways implicated in tumor metastasis, angiogenesis, and fibrosis . Its small-molecule architecture (MW 595.71) ensures high solubility in standard organic solvents and facilitates versatile formulation strategies for both high-throughput in vitro screening and complex in vivo disease modeling, making it a highly reliable tool compound for advanced preclinical procurement.

Substituting GLPG0187 with narrow-spectrum integrin inhibitors (such as the cyclic peptide cilengitide) or generic RGD peptides frequently compromises experimental outcomes in complex tissue models. Because fibrotic and metastatic microenvironments rely on redundant integrin signaling, selective αvβ3/αvβ5 inhibitors fail to achieve complete pathway blockade, leading to compensatory tumor growth or incomplete fibrotic suppression [1]. Furthermore, substituting a small-molecule antagonist with cyclic peptides introduces batch-to-batch variability, peptide degradation risks, and restricted formulation options, fundamentally altering pharmacokinetic profiles and reproducibility in long-term in vivo assays .

Pan-αV Integrin Blockade Efficacy vs. Selective Peptides

GLPG0187 demonstrates a comprehensive nanomolar inhibition profile across six key RGD integrins, with IC50 values of 1.3 nM (αvβ1), 3.7 nM (αvβ3), 2.0 nM (αvβ5), 1.4 nM (αvβ6), 1.2 nM (αvβ8), and 7.7 nM (α5β1) . In contrast, the clinical benchmark cilengitide is primarily restricted to αvβ3 and αvβ5, leaving critical fibrotic and metastatic pathways (like αvβ1 and αvβ6) unblocked[1].

Evidence DimensionIntegrin IC50 Profile
Target Compound Data1.2 - 7.7 nM across six αV and α5β1 integrins
Comparator Or BaselineCilengitide (Selective for αvβ3/αvβ5 only)
Quantified DifferencePan-αV coverage vs. narrow-spectrum blockade
ConditionsSolid-phase receptor binding assay

Procurement of a pan-integrin antagonist prevents compensatory signaling in complex disease models, ensuring robust target engagement where selective inhibitors fail.

High-Concentration Stock Processability and Formulation Versatility

As a non-peptide small molecule, GLPG0187 exhibits exceptional processability for high-throughput and in vivo applications, achieving stable stock solutions up to 500 mg/mL (839.32 mM) in anhydrous DMSO with mild warming (50°C) and sonication . This heavily contrasts with cyclic peptide inhibitors, which often require specialized handling to prevent aggregation and have lower practical solubility limits, complicating the preparation of high-dose in vivo suspensions (e.g., 5 mg/mL in CMC-Na).

Evidence DimensionMaximum DMSO Solubility
Target Compound Data500 mg/mL (839.32 mM)
Comparator Or BaselineStandard cyclic RGD peptides (Typically <50 mg/mL, prone to aggregation)
Quantified Difference>10-fold higher stock concentration capacity
ConditionsAnhydrous DMSO, 50°C warming + ultrasonication

High solubility and small-molecule stability streamline formulation workflows and reduce the risk of precipitation in dosing vehicles, ensuring reproducible delivery in critical assays.

Complete Suppression of Osteoclastogenesis and Bone Burden

GLPG0187 effectively blocks bone marrow invasion and osteoclastic bone resorption, which are hallmarks of metastatic prostate cancer. In murine cancer models, continuous administration of GLPG0187 significantly inhibited the de novo formation and progression of bone and visceral metastases, directly reducing serum CTX (C-terminal telopeptide) levels—a quantitative marker of bone resorption—independent of the dose given [1]. Narrow-spectrum inhibitors often fail to achieve this dual anti-angiogenic and anti-osteoclastic efficacy due to incomplete integrin coverage[1].

Evidence DimensionBone metastasis progression and serum CTX
Target Compound DataSignificant reduction in bone tumor burden and serum CTX
Comparator Or BaselineVehicle / Narrow-spectrum IRAs (Uninhibited progression)
Quantified DifferenceComprehensive blockade of metastatic bone invasion
ConditionsMurine prostate/breast cancer metastasis models

For researchers modeling late-stage metastatic disease, GLPG0187 provides a validated, clinically relevant tool to quantify bone burden reduction.

Dose-Dependent EMT Suppression Without Baseline Cytotoxicity

GLPG0187 selectively targets the metastatic cascade by suppressing epithelial-mesenchymal transition (EMT) and cellular migration in PC-3M-Pro4/luc prostate cancer cells in a dose-dependent manner, without exerting non-specific cytotoxic effects on baseline cell growth . It actively increases the E-cadherin/vimentin ratio, driving cells toward a sessile, epithelial phenotype . This distinguishes it from generic cytotoxic agents that confound migration assay readouts through generalized cell death.

Evidence DimensionEMT Marker Expression (E-cadherin/vimentin ratio)
Target Compound DataDose-dependent increase in E-cadherin/vimentin ratio
Comparator Or BaselineGeneric cytotoxic agents (Confounding cell death)
Quantified DifferenceSpecific migration/EMT blockade without baseline growth inhibition
ConditionsPC-3M-Pro4/luc cell migration assays

Procuring an agent that uncouples migration inhibition from general cytotoxicity is critical for accurately quantifying anti-metastatic mechanisms in vitro.

Pan-Integrin Mechanotransduction Assays

GLPG0187 is a highly suitable choice for studies requiring complete blockade of the RGD-integrin signaling network, particularly when investigating compensatory integrin upregulation in fibrotic and tumor microenvironments where selective inhibitors like cilengitide fail [1].

In Vivo Bone Metastasis Modeling

Due to its proven ability to lower serum CTX levels and inhibit osteoclastic bone resorption, GLPG0187 is highly suited for formulating oral or systemic suspensions in murine models of advanced prostate and breast cancer bone metastasis [1].

High-Throughput EMT and Migration Screening

The compound’s high DMSO solubility and specific mechanism of action (increasing E-cadherin/vimentin ratios without baseline cytotoxicity) make it an ideal reference standard for in vitro screens targeting the epithelial-mesenchymal transition .

Non-Peptide Integrin Antagonist Benchmarking

For drug discovery programs developing next-generation small-molecule integrin inhibitors, GLPG0187 serves as a critical, stable, non-peptide benchmark, avoiding the handling and stability artifacts associated with cyclic peptide standards [1].

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.5

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

595.25768848 Da

Monoisotopic Mass

595.25768848 Da

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

43A5P87Z4T

Wikipedia

Glpg-0187

Dates

Last modified: 08-15-2023
1: van der Horst G, van den Hoogen C, Buijs JT, Cheung H, Bloys H, Pelger RC, Lorenzon G, Heckmann B, Feyen J, Pujuguet P, Blanque R, Clément-Lacroix P, van der Pluijm G. Targeting of α(v)-integrins in stem/progenitor cells and supportive microenvironment impairs bone metastasis in human prostate cancer. Neoplasia. 2011 Jun;13(6):516-25. PubMed PMID: 21677875; PubMed Central PMCID: PMC3114245.

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